molecular formula C7H15NO4S B1528948 7-Sulfamoylheptanoic acid CAS No. 860315-16-8

7-Sulfamoylheptanoic acid

Cat. No. B1528948
M. Wt: 209.27 g/mol
InChI Key: QZTOPAGRUAPHBS-UHFFFAOYSA-N
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Description

7-Sulfamoylheptanoic acid is a chemical compound with the molecular formula C7H15NO4S . It contains a total of 27 bonds, including 12 non-H bonds, 3 multiple bonds, 7 rotatable bonds, 3 double bonds, 1 aliphatic carboxylic acid, 1 hydroxyl group, and 1 sulfonamide .


Molecular Structure Analysis

The molecular structure of 7-Sulfamoylheptanoic acid consists of 15 Hydrogen atoms, 7 Carbon atoms, 1 Nitrogen atom, 4 Oxygen atoms, and 1 Sulfur atom . The molecule contains multiple bonds, including 3 double bonds, and functional groups such as a carboxylic acid, a hydroxyl group, and a sulfonamide .

Scientific Research Applications

Biosynthesis in Methanogenic Bacteria

The biosynthesis of 7-mercaptoheptanoic acid, a compound closely related to 7-Sulfamoylheptanoic acid, has been studied in methanogenic bacteria. This research detailed the conversion of alpha-ketosuberate to 7-mercaptoheptanoic acid, revealing significant insights into the biochemical pathways and enzymatic processes involved in these bacteria (White, 1989).

Pharmacological Applications

Sulfasalazine, a drug related to 7-Sulfamoylheptanoic acid, demonstrates the therapeutic potential of sulfamide-based compounds. Sulfasalazine has been used in the treatment of inflammatory bowel disease, with its components being selectively released in the lower bowel for targeted therapeutic action (Brown et al., 1983).

Analytical Applications in Food Safety

Techniques for detecting sulfonamide residues, which are structurally similar to 7-Sulfamoylheptanoic acid, have been developed for chicken meat and eggs. This research is crucial for ensuring food safety and monitoring antibiotic use in agriculture (Premarathne et al., 2017).

Environmental Chemistry

Studies have been conducted on perfluoroalkylated substances, including perfluoroheptanoic acid, which is structurally similar to 7-Sulfamoylheptanoic acid. These studies focus on their environmental distribution and impact, highlighting concerns about their persistence and effects on ecosystems (Berger & Haukås, 2005).

Synthesis and Derivatives

The synthesis of compounds related to 7-Sulfamoylheptanoic acid, such as 2-amino-7-sulfamoylheptanamide, has been explored. These studies provide a foundation for understanding the chemical properties and potential applications of such compounds (Freĭdlina & Kopylova, 1964).

Therapeutic Potential

Sulfamides, a group that includes 7-Sulfamoylheptanoic acid, have been studied for their potential as enzyme inhibitors in various therapeutic contexts. This research underscores the broad range of biological activities and pharmacological applications of sulfamides (Winum et al., 2006).

properties

IUPAC Name

7-sulfamoylheptanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO4S/c8-13(11,12)6-4-2-1-3-5-7(9)10/h1-6H2,(H,9,10)(H2,8,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZTOPAGRUAPHBS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCCS(=O)(=O)N)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Sulfamoylheptanoic acid

CAS RN

860315-16-8
Record name 7-sulfamoylheptanoic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
T Suzuki, A Matsuura, A Kouketsu, S Hisakawa… - Bioorganic & medicinal …, 2005 - Elsevier
… :1) gave 1.11 g (91%) of 7-sulfamoylheptanoic acid ethyl ester as a crude oil. Compound 16 was prepared from 7-sulfamoylheptanoic acid ethyl ester obtained above in 64% yield using …
Number of citations: 38 www.sciencedirect.com

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